Cas no 902836-30-0 (2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One)

2-メチル-1-(4-メチルアミノピペリジン-1-イル)-プロパン-1-オンは、ピペリジン骨格を有する有機化合物であり、医薬品中間体や化学合成における重要なビルディングブロックとして利用されます。分子内にメチルアミノ基を有するため、高い反応性と選択性を示し、複雑な化合物の合成において優れた中間体として機能します。特に、薬理活性化合物の修飾や新規薬剤開発において、構造的多様性を付与する際に有用です。その安定した化学的特性と官能基の反応性のバランスが、精密有機合成プロセスにおける利点となっています。

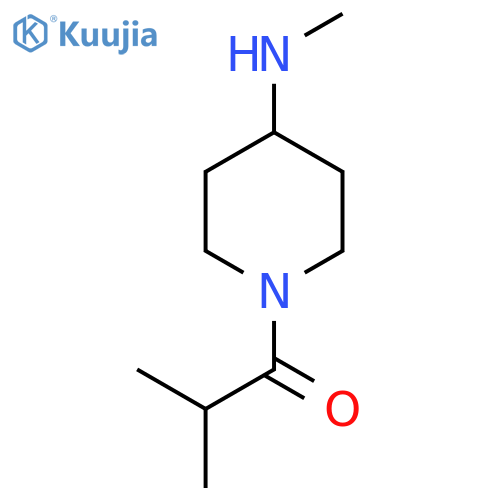

902836-30-0 structure

商品名:2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One

2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-1-[4-(methylamino)-1-piperidinyl]-1-propanone

- DTXSID201210402

- 902836-30-0

- 1-Isobutyryl-N-methyl-4-piperidinamine, AldrichCPR

- SCHEMBL8341984

- AKOS009463513

- 1-ISOBUTYRYL-4-(METHYLAMINO)PIPERIDINE

- 2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One

- 1-ISOBUTYRYL-4-METHYLAMINOPIPERIDINE

-

- MDL: MFCD08061054

- インチ: 1S/C10H20N2O/c1-8(2)10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3

- InChIKey: GQJYXOKCLICWMY-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)C)N1CCC(CC1)NC

計算された属性

- せいみつぶんしりょう: 184.157563266g/mol

- どういたいしつりょう: 184.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M223748-50mg |

2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |

902836-30-0 | 50mg |

$ 135.00 | 2022-06-04 | ||

| TRC | M223748-100mg |

2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |

902836-30-0 | 100mg |

$ 230.00 | 2022-06-04 | ||

| TRC | M223748-10mg |

2-Methyl-1-(4-methylamino-piperidin-1-yl)-propan-1-one |

902836-30-0 | 10mg |

$ 50.00 | 2022-06-04 |

2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

902836-30-0 (2-Methyl-1-(4-Methylamino-Piperidin-1-Yl)-Propan-1-One) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量